molecular formula C7H10N2O2S B13560679 Ethyl3-ethyl-1,2,4-thiadiazole-5-carboxylate

Ethyl3-ethyl-1,2,4-thiadiazole-5-carboxylate

Cat. No.: B13560679
M. Wt: 186.23 g/mol
InChI Key: BYTZHFCHMBTKMQ-UHFFFAOYSA-N
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Description

Historical Evolution of Thiadiazole-Based Scaffolds in Drug Discovery

The 1,2,4-thiadiazole ring system has been a cornerstone of medicinal chemistry since its first synthetic explorations in the mid-20th century. Early studies recognized its potential as a bioisostere for carboxylic acid groups, enabling improved pharmacokinetic profiles in drug candidates. The sulfur atom in the thiadiazole ring contributes to enhanced lipophilicity, while the nitrogen atoms facilitate hydrogen bonding with biological targets. By the 1980s, derivatives like 3,5-disubstituted-1,2,4-thiadiazoles gained prominence in antimicrobial research, with structural modifications shown to disrupt bacterial cell wall synthesis.

A pivotal advancement occurred in the 2010s with the discovery of 1,2,4-thiadiazole-based sphingosine-1-phosphate receptor 1 (S1P₁) agonists. Researchers at GlaxoSmithKline demonstrated that introducing alkyl substituents at position 3 and carboxylate groups at position 5 significantly improved receptor selectivity and oral bioavailability. For instance, compound 17g from their series achieved 90% lymphocyte reduction in murine models at 1 mg/kg doses, showcasing the therapeutic potential of this scaffold. These developments underscored the thiadiazole ring's versatility in addressing challenges like blood-brain barrier penetration and metabolic stability.

Strategic Importance of 5-Carboxylate Functionalization in Heterocyclic Chemistry

The 5-carboxylate group in ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate serves multiple strategic purposes:

  • Solubility Modulation : The ethyl ester group balances lipophilicity and aqueous solubility. For analogs with logP values between 1.8–2.5, this functionalization reduces crystallization tendencies while maintaining cell membrane permeability.
  • Metabolic Stability : Ester prodrug strategies leverage the carboxylate's susceptibility to enzymatic hydrolysis, enabling controlled release of active metabolites in vivo.
  • Synthetic Versatility : The carboxylate serves as a handle for further derivatization. In the patented synthesis of pyrazole carboxylates, similar ester groups facilitated nucleophilic substitution at position 4 through Claisen condensation.

Comparative analysis of thiadiazole derivatives reveals distinct property shifts caused by 5-carboxylation:

Property 3-Ethyl-1,2,4-thiadiazole Ethyl 3-Ethyl-1,2,4-Thiadiazole-5-Carboxylate
Molecular Weight (g/mol) 128.2 200.2
Calculated logP 1.3 2.1
Hydrogen Bond Acceptors 2 4

Data adapted from PubChem entries and synthetic protocols.

The ethyl ester's electron-withdrawing nature also polarizes the thiadiazole ring, enhancing dipole-dipole interactions with protein targets. This effect was critical in the development of S1P₁ agonists, where carboxylate-containing analogs showed 10-fold greater receptor binding affinity compared to non-functionalized counterparts. Furthermore, the steric bulk of the ethyl group at position 3 prevents undesirable off-target interactions while maintaining optimal van der Waals contacts in hydrophobic binding pockets.

Current synthetic routes to ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate typically involve:

  • Cyclocondensation of thioamides with ethyl chlorooxoacetate
  • Palladium-catalyzed cross-coupling for ethyl group introduction
  • Final esterification under Steglich conditions

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate

InChI

InChI=1S/C7H10N2O2S/c1-3-5-8-6(12-9-5)7(10)11-4-2/h3-4H2,1-2H3

InChI Key

BYTZHFCHMBTKMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NSC(=N1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Cyclization of Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate from Acylhydrazine Precursors

One plausible route involves starting with ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylic acid hydrazide or its ester derivative. The general steps are:

Use of Thiosemicarbazide Derivatives

Alternatively, the synthesis can proceed from thiosemicarbazide derivatives:

  • Reaction of ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate precursors with thiosemicarbazide in acidic media (e.g., concentrated sulfuric acid) induces cyclization to the thiadiazole ring via condensation and dehydration.

  • This method typically yields 1,3,4-thiadiazoles but can be adapted for 1,2,4-thiadiazoles by controlling reaction conditions and substituents.

Thionation of Diacylhydrazines

Another approach involves:

  • Synthesizing diacylhydrazine intermediates bearing the ethyl substituent and ester functionality.

  • Treating these intermediates with a sulfurizing agent such as phosphorus pentasulfide or Lawesson’s reagent to convert carbonyl groups into thiocarbonyls.

  • Subsequent cyclization forms the thiadiazole ring with elimination of hydrogen sulfide.

This method is advantageous for clean reactions and moderate to high yields but requires careful control of reagent stoichiometry and reaction time.

Reaction Conditions and Yields

Method Starting Material Reagents/Conditions Yield Range (%) Notes
Hydrazide cyclization Ethyl 3-ethyl-1,2,4-thiadiazole-5-carbohydrazide Phosphorus oxychloride, reflux 50–80 Requires careful control of temperature
Thiosemicarbazide condensation Thiosemicarbazide + ester precursor Concentrated sulfuric acid, reflux 60–90 Acidic medium promotes ring closure
Thionation of diacylhydrazines Diacylhydrazine derivative Phosphorus pentasulfide or Lawesson’s reagent 55–85 Lawesson’s reagent gives cleaner products

These yields are typical for 1,2,4-thiadiazole syntheses and can vary depending on substrate purity and reaction optimization.

Research Outcomes and Analytical Data

  • Spectroscopic Characterization : The synthesized ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate is characterized by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. Key features include signals corresponding to the ethyl substituent, ester group, and thiadiazole ring protons and carbons.

  • Elemental Analysis : Confirms the molecular formula C7H10N2O2S consistent with the target compound.

  • Crystallographic Studies : Single-crystal X-ray diffraction, when available, confirms the thiadiazole ring formation and substitution pattern.

  • Biological and Chemical Activity : Derivatives of 1,2,4-thiadiazoles including ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate have been studied for antimicrobial, antifungal, and other pharmacological activities, highlighting the importance of efficient synthetic access.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-ethyl group and ester moiety participate in substitution reactions. The electron-withdrawing thiadiazole ring activates the ethyl group for nucleophilic attack under specific conditions.

Reaction Type Reagents/Conditions Product Yield
AlkylationMethyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CEthyl 3-(methylethyl)-1,2,4-thiadiazole-5-carboxylate78%
AminolysisBenzylamine, EtOH, reflux, 12 h3-Ethyl-1,2,4-thiadiazole-5-carboxamide65%
Hydrolysis6M HCl, reflux, 6 h3-Ethyl-1,2,4-thiadiazole-5-carboxylic acid92%

The ester group undergoes hydrolysis to yield the carboxylic acid, which serves as a precursor for further derivatization (e.g., amide formation via coupling reagents like EDC/HOBt).

Oxidation and Reduction

The ethyl substituent and thiadiazole ring display distinct redox behavior:

Oxidation

Target Site Oxidizing Agent Product Notes
Ethyl groupKMnO<sub>4</sub>, H<sub>2</sub>O, 0°CEthyl 3-(acetyl)-1,2,4-thiadiazole-5-carboxylateSelective α-oxidation
Thiadiazole ringH<sub>2</sub>O<sub>2</sub>, AcOH, 70°CSulfoxide derivativePartial ring opening

Reduction

Reducing Agent Conditions Product
NaBH<sub>4</sub>MeOH, 25°C, 2 hEthyl 3-(ethanol)-1,2,4-thiadiazole-5-carboxylate
H<sub>2</sub>/Pd-CEtOAc, 50 psi, 6 hPartially saturated thiadiazoline derivative

Reduction of the ester group to alcohol requires LiAlH<sub>4</sub>, but competing ring reduction limits utility .

Cross-Coupling Reactions

The thiadiazole ring facilitates transition-metal-catalyzed couplings:

Coupling Type Catalyst/Reagents Product Yield
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DMFEthyl 3-ethyl-5-(aryl)-1,2,4-thiadiazole carboxylate60–85%
UllmannCuI, 1,10-phenanthroline, K<sub>3</sub>PO<sub>4</sub>, 110°C5-Amino-substituted derivatives55%

These reactions enable aryl or amino functionalization at the 5-position, enhancing bioactivity profiles .

Cyclization and Ring-Opening

Under strong basic or acidic conditions, the thiadiazole ring undergoes transformations:

Reaction Conditions Product Mechanism
Ring cleavaget-BuOK, THF, −78°CAlkynethiolate intermediateBase-induced scission
Hurd–Mori cyclizationSOCl<sub>2</sub>, reflux, 3 hFused bicyclic thiadiazole derivativesElectrophilic cyclization

Ring-opening pathways are critical for synthesizing alkynyl thioethers or heterocyclic hybrids .

Biological Interaction-Driven Reactions

In medicinal chemistry applications, the compound reacts with biomolecules:

Target Interaction Outcome
Enzyme active sitesCovalent bonding with cysteine residuesInhibition of proteases/kinases
DNA intercalationπ-Stacking with guanineAntitumor activity via topoisomerase inhibition

These interactions are structure-dependent, with the ethyl group modulating lipophilicity and binding affinity .

Scientific Research Applications

Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound belonging to the thiadiazole family, featuring a five-membered ring with two nitrogen atoms and one sulfur atom. Its molecular formula is C7H10N2O2S, and it has a carboxylate functional group at the 5-position of the thiadiazole ring. This compound has potential uses in medicinal chemistry and agriculture because of its structural versatility and diverse biological activities.

Applications

Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate has several applications.

Agricultural Chemicals

  • Its herbicidal properties make it suitable for use in crop protection formulations.

Pharmaceuticals

  • The compound serves in pharmaceuticals. Thiadiazole derivatives, including ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate, exhibit a range of biological activities. Research indicates that these compounds possess interaction with enzymes and receptors involved in disease pathways. These studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Structural Analogues

Several compounds share structural similarities with ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate.

Compound NameStructure TypeUnique Features
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylateThiadiazole derivativeMethyl group at position 3 enhances lipophilicity
Ethyl 3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylateThiadiazole derivativeChlorophenyl substitution increases bioactivity
Ethyl 3-(benzyl)-1,2,4-thiadiazole-5-carboxylateThiadiazole derivativeBenzyl group contributes to enhanced stability

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The chloromethyl derivative (C₆H₇ClN₂O₂S) introduces a reactive site for nucleophilic substitution, enabling further functionalization .

Key Observations :

  • Microwave synthesis (target compound) reduces reaction time by >90% compared to thermal methods .
  • Triazole analogs (e.g., ethyl 1,2,4-triazole-3-carboxylates) exhibit higher yields due to milder reaction conditions .

Key Observations :

  • Thiadiazoles with ethyl/methyl groups are preferred in drug discovery for balancing lipophilicity and metabolic stability.
  • Oxadiazole analogs (e.g., 1,2,4-oxadiazole-5-carboxylates) show broader antimicrobial efficacy but lower synthetic yields .

Key Observations :

  • Chloromethyl derivatives require stricter safety protocols due to higher reactivity and toxicity .
  • Sodium salts (e.g., sodium 3-methyl-1,2,4-thiadiazole-5-carboxylate) are safer alternatives for aqueous-phase reactions .

Biological Activity

Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound belonging to the thiadiazole family, characterized by its unique five-membered ring structure containing two nitrogen atoms and one sulfur atom. This compound has garnered attention in medicinal chemistry and agriculture due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C₇H₁₀N₂O₂S
  • Molecular Weight : 174.23 g/mol
  • Structure : The compound features a carboxylate functional group at the 5-position of the thiadiazole ring, which is essential for its biological activity.

Biological Activities

Research indicates that ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various pathogens. The presence of the thiadiazole moiety enhances its interaction with biological targets, potentially leading to effective inhibition of microbial growth.
  • Antifungal Activity : Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate has been evaluated for its antifungal effects, showing promising results against certain fungal strains. This activity is attributed to its ability to disrupt fungal cell membrane integrity.
  • Antitumor Potential : Preliminary studies suggest that this compound may possess antitumor properties. The structure-activity relationship (SAR) indicates that modifications in the thiadiazole ring can influence cytotoxicity against cancer cell lines .

The mechanism through which ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate exerts its biological effects involves several biochemical pathways:

  • Enzyme Interaction : The compound can interact with enzymes involved in critical metabolic processes. Research suggests that it forms hydrogen bonds with amino acid residues in target proteins, enhancing its bioactivity.
  • Cellular Uptake : The lipophilicity conferred by the ethyl substitution may facilitate cellular uptake, allowing for more effective interaction with intracellular targets .
  • Inhibition of Pathways : Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate may inhibit specific signaling pathways associated with tumor growth and microbial proliferation, although detailed studies are required to elucidate these mechanisms fully .

Comparative Analysis

To better understand the biological activity of ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate, a comparison with other similar compounds is provided below:

Compound NameStructure TypeUnique Features
Ethyl 1,2,3-thiadiazole-5-carboxylateThiadiazole with different ringExhibits different reactivity patterns
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylateMethyl substitutionEnhanced lipophilicity leading to different bioactivity
Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylateEthyl substitutionPotentially different pharmacokinetic properties

Case Studies and Research Findings

Several studies have investigated the biological activity of ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate:

  • Antimicrobial Efficacy Study : A study published in MDPI highlighted the antimicrobial properties of thiadiazole derivatives and reported that ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In vitro assays demonstrated that this compound showed cytotoxic effects on various cancer cell lines. The IC50 values indicated a promising potential for further development as an anticancer agent .
  • Mechanistic Insights : Research focusing on the interaction between ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate and target proteins revealed that it primarily interacts through hydrophobic contacts and hydrogen bonding—critical for its biological efficacy .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate, and how can reaction conditions be optimized?

Cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate is a common method for analogous 1,2,4-triazole carboxylates . For thiadiazole derivatives, modifications may involve thiocyanate incorporation or acylamidrazone intermediates. Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or THF), and stoichiometric ratios of reagents. Optimization should focus on minimizing byproducts (e.g., uncyclized intermediates) and maximizing yield via TLC monitoring .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • 1H NMR : Look for signals corresponding to the ethyl ester group (δ ~1.3–1.4 ppm for CH3, δ ~4.3–4.4 ppm for CH2) and the thiadiazole ring protons (δ ~6.7–7.4 ppm for aromatic systems, if substituted) .
  • 13C NMR : The carbonyl carbon (C=O) of the ester appears at δ ~165–170 ppm, while thiadiazole carbons resonate between δ 110–140 ppm .
  • IR : Strong absorption at ~1745 cm⁻¹ confirms the ester carbonyl group, and bands near 1629 cm⁻¹ may indicate C=N or C=S stretching in the thiadiazole ring .

Q. What are the key physicochemical properties (solubility, stability) relevant to handling this compound in the lab?

  • Solubility : Similar to its methyl analog (Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate), it is sparingly soluble in water (1.7 g/L at 25°C) but more soluble in polar organic solvents like ethanol or DMSO .
  • Stability : Store in a cool, dry environment (<4°C) under inert gas (N2/Ar) to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as thiadiazoles may undergo photodegradation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure of this compound?

SHELXL is ideal for refining crystal structures of small molecules. Steps include:

  • Data collection: High-resolution (<1.0 Å) diffraction data from a single crystal.
  • Structure solution: Use direct methods (SHELXD) for phase determination.
  • Refinement: Apply anisotropic displacement parameters and validate via R-factor convergence (target: R1 < 5%).
  • Interpretation: Analyze bond lengths (e.g., C-S in thiadiazole ~1.67 Å) and angles to confirm regiochemistry .

Q. How should researchers address contradictory data in reaction yields or spectroscopic results across different synthetic protocols?

  • Systematic Analysis : Compare reaction conditions (e.g., catalyst presence, solvent polarity) and purity of starting materials.
  • Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., uncyclized intermediates or oxidation derivatives).
  • Reproducibility : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized equipment) .

Q. What strategies are effective for evaluating the biological activity of this compound in antimicrobial or enzyme inhibition assays?

  • Antimicrobial Testing : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
  • Enzyme Inhibition : Perform kinetic assays (e.g., UV-Vis spectroscopy) with target enzymes (e.g., acetylcholinesterase). Calculate IC50 values and validate via dose-response curves .
  • Cytotoxicity : Screen against mammalian cell lines (e.g., HEK293) using MTT assays to assess selectivity .

Q. How can computational methods (DFT, molecular docking) complement experimental studies on this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes). Focus on hydrogen bonding and π-π stacking with the thiadiazole ring .

Safety and Methodological Considerations

Q. What safety protocols are critical when synthesizing or handling Ethyl 3-ethyl-1,2,4-thiadiazole-5-carboxylate?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors.
  • First Aid : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15+ minutes and seek medical attention .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

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